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Compound of Interest

Compound Name: 2-Bromopentan-3-one

Cat. No.: B1268175

An In-depth Technical Guide on the Reactivity and Hazards of 2-Bromopentan-3-one

Abstract

2-Bromopentan-3-one (CAS No: 815-52-1) is an a-haloketone, a class of organic compounds
recognized for their synthetic versatility.[1] The presence of two adjacent electrophilic centers—
the carbonyl carbon and the a-carbon bearing the bromine atom—imparts a unique and
powerful reactivity profile to the molecule, making it a valuable building block in organic
synthesis.[2][3] This guide provides a comprehensive overview of the reactivity, hazards, and
safe handling procedures for 2-bromopentan-3-one, intended for researchers, scientists, and
professionals in drug development.

Chemical and Physical Properties

2-Bromopentan-3-one is a colorless to pale yellow liquid with a distinct odor.[4] While specific
experimental data for properties like boiling point and density are not consistently reported, its
fundamental chemical properties are well-documented.
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Property Value Source
CAS Number 815-52-1 [5]
Molecular Formula CsHsBrO [5]
Molecular Weight 165.03 g/mol [5]
IUPAC Name 2-bromopentan-3-one [5]

a-Bromodiethyl ketone, Ethyl
Synonyms [5]
a-bromoethyl ketone

SMILES CCC(=0)C(C)Br 5]

VUDTYIUNUSPULX-
InChlKey [5]
UHFFFAOYSA-N

Reactivity Profile

The reactivity of 2-bromopentan-3-one is dominated by the electronic interplay between the
carbonyl group and the adjacent bromine atom. The inductive effect of the carbonyl group
enhances the polarity of the carbon-halogen bond, rendering the a-carbon highly susceptible to
nucleophilic attack.[2] This dual reactivity allows for a diverse range of chemical
transformations.

Nucleophilic Substitution Reactions

The bromine atom is an excellent leaving group, facilitating SN2 reactions at the a-carbon. This
allows for the introduction of a wide array of functional groups.

¢ With Amines and Thiols: Strong, unhindered nucleophiles readily displace the bromide to
form new carbon-nitrogen or carbon-sulfur bonds.[1]

o Heterocycle Synthesis: a-haloketones are key precursors in the synthesis of various
heterocyles, such as thiazoles (via reaction with thioamides) and pyrroles.[6]

Reactions at the Carbonyl Group

The electrophilic carbonyl carbon is a site for nucleophilic additions.
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e Reduction: The ketone can be reduced to a secondary alcohol (2-bromopentan-3-ol) using
standard reducing agents like sodium borohydride (NaBHa4) or lithium aluminum hydride
(LiAIH4).[1]

o Organometallic Addition: Grignard reagents (R-MgX) add to the carbonyl carbon to form
tertiary alcohols after an acidic workup.[1]

Formation of Reactive Intermediates

2-Bromopentan-3-one is a valuable precursor for generating highly reactive intermediates for
cycloaddition reactions.

o Oxyallyl Cation Generation: In the presence of a base or via reductive methods, 2-
bromopentan-3-one can eliminate the bromide to form a 2-oxyallyl cation in situ.[1][7] This
intermediate is a powerful component in [4+3] cycloaddition reactions with 1,3-dienes to
construct seven-membered ring systems, a challenging synthetic step.[1][7]

Base-Mediated Reactions

The presence of both the carbonyl and bromo groups renders the a-hydrogen acidic. This
property is exploited in reactions like the Favorskii rearrangement, where a base abstracts the
acidic proton, leading to a cyclopropanone intermediate that subsequently rearranges.[6]
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Reactivity Pathways of 2-Bromopentan-3-one
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Caption: Key reaction pathways available for 2-bromopentan-3-one.

Experimental Protocols

Detailed experimental procedures should be developed and optimized on a case-by-case
basis. The following are representative methodologies based on established chemical
principles for a-haloketones.

Representative Protocol: Synthesis via a-Bromination of
Pentan-3-one

The most direct route to 2-bromopentan-3-one is the acid-catalyzed bromination of its parent
ketone.[3][8]

e Reaction Setup: To a solution of pentan-3-one in a suitable solvent (e.g., glacial acetic acid
or diethyl ether), add a catalytic amount of a strong acid (e.g., HBr).
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Bromination: Add a stoichiometric equivalent of elemental bromine (Brz) dropwise to the
solution at room temperature while stirring. The reaction progress can be monitored by the
disappearance of the bromine color.

Workup: Once the reaction is complete, quench with a reducing agent solution (e.g., sodium
thiosulfate) to remove any excess bromine.

Extraction: Dilute the mixture with water and extract the product into an organic solvent (e.g.,
diethyl ether).

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine,
dry over an anhydrous salt (e.g., MgSO0a), filter, and concentrate in vacuo. The crude product
can be purified by fractional distillation under reduced pressure.
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Workflow: Synthesis of 2-Bromopentan-3-one
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Caption: A typical experimental workflow for synthesizing 2-bromopentan-3-one.
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Representative Protocol: Nucleophilic Substitution with

an Amine

o Reaction Setup: Dissolve 2-bromopentan-3-one in a polar aprotic solvent such as

acetonitrile or DMF.

¢ Nucleophile Addition: Add a slight excess (1.1-1.5 equivalents) of the desired amine to the

solution. If the amine salt is formed, a non-nucleophilic base (e.g., diisopropylethylamine)

may be required to neutralize the HBr byproduct.

» Reaction: Stir the mixture at room temperature or with gentle heating until TLC or LC-MS

analysis indicates the consumption of the starting material.

» Workup and Purification: Dilute the reaction mixture with water and extract the product. The

crude product can then be purified using column chromatography or distillation.

Hazard Analysis and Safe Handling

2-Bromopentan-3-one is a hazardous chemical that requires strict safety protocols. The

primary hazards are its flammability and irritant properties.[5]

GHS Hazard Classification

Hazard Class Category Hazard Statement

Source

H226: Flammable

Flammable Liquids 3 o [5]
liquid and vapor
Skin H315: Causes skin
: - 2 N [5]
Corrosion/Irritation irritation
Serious Eye H319: Causes serious
- 2A o [5]
Damage/Irritation eye irritation
Specific Target Organ
o ) H335: May cause
Toxicity (Single 3 ) o [5]
respiratory irritation
Exposure)

Safe Handling and Storage

© 2025 BenchChem. All rights reserved. 7/10

Tech Support


https://www.benchchem.com/product/b1268175?utm_src=pdf-body
https://www.benchchem.com/product/b1268175?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3-pentanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3-pentanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3-pentanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3-pentanone
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3-pentanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood. Use explosion-proof electrical and lighting equipment.

e Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-
resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[9]

e Handling: Keep away from heat, sparks, open flames, and other ignition sources. Ground
and bond containers when transferring material to prevent static discharge. Avoid breathing
vapors and contact with skin and eyes.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep
away from incompatible materials.

o Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Emergency Procedures

o Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water
for at least 15 minutes. Seek medical attention if irritation occurs.

o Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove
contact lenses if present and easy to do. Continue rinsing and seek immediate medical
attention.[10]

 Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek
medical attention.[11]

» Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Vapors may form
explosive mixtures with air.
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Hazard and Precaution Logic
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Caption: Logical relationship between hazards and required precautions.

Conclusion

2-Bromopentan-3-one is a highly reactive and synthetically useful a-haloketone. Its ability to
undergo substitution at the a-carbon, addition at the carbonyl group, and participate in
cycloadditions makes it a valuable tool for constructing complex molecular architectures.
However, its utility is matched by its significant hazards, including flammability and its potential
to cause skin, eye, and respiratory irritation. Strict adherence to safety protocols, including the
use of appropriate engineering controls and personal protective equipment, is mandatory to
ensure its safe handling and to mitigate risk in a research and development environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 2-Bromopentan-3-one | 815-52-1 | Benchchem [benchchem.com]

e 2. The Chemistry of a-Haloketones and Their Utility in Heterocyclic Synthesis - PMC
[pmc.ncbi.nlm.nih.gov]

e 3. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1268175?utm_src=pdf-body-img
https://www.benchchem.com/product/b1268175?utm_src=pdf-body
https://www.benchchem.com/product/b1268175?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b1268175
https://pmc.ncbi.nlm.nih.gov/articles/PMC6147142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6147142/
https://www.mdpi.com/1420-3049/27/11/3583
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. cymitquimica.com [cymitquimica.com]

. 2-Bromo-3-pentanone | C5H9BrO | CID 545092 - PubChem [pubchem.ncbi.nlm.nih.gov]
. a-Halo ketone - Wikipedia [en.wikipedia.org]

. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]

. syntheticmap.com [syntheticmap.com]

°
© (0] ~ [o2] ol H

. cdnisotopes.com [cdnisotopes.com]
e 10. echemi.com [echemi.com]
e 11. 2-Bromopentane | C5H11Br | CID 7890 - PubChem [pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [reactivity and hazards of 2-bromopentan-3-one].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268175#reactivity-and-hazards-of-2-bromopentan-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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